

# Comparative Guide: Mass Spectrometry Fragmentation of Ustusolate C

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## Compound of Interest

Compound Name: *threo-6'-Hydroxyustusolate C*

CAS No.: 1175543-07-3

Cat. No.: B1163469

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## Executive Summary & Compound Identity

Ustusolate C is a complex secondary metabolite characterized by a drimane sesquiterpenoid core esterified with a polyunsaturated fatty acid side chain.<sup>[2]</sup> Its precise identification is critical in marine natural product discovery due to its moderate cytotoxicity against A549 (lung) and HL-60 (leukemia) cancer cell lines.<sup>[1][2]</sup>

Unlike its analogs, Ustusolate C possesses a specific 7-hydroxyocta-2,4-dienoate side chain, which serves as the primary diagnostic handle in MS/MS analysis.<sup>[1]</sup>

## Chemical Specifications

Feature	Ustusolate C	Ustusolate A (Alternative)	Ustusolate E (Alternative)
Molecular Formula	C <sub>23</sub> H <sub>32</sub> O <sub>6</sub>	C <sub>23</sub> H <sub>34</sub> O <sub>5</sub>	C <sub>21</sub> H <sub>28</sub> O <sub>7</sub>
Molecular Weight	404.50 g/mol	390.51 g/mol	392.44 g/mol
Precursor Ion [M+H] <sup>+</sup>	m/z 405.23	m/z 391.25	m/z 393.19
Key Structural Diff.	Hydrated diene side chain	Triene side chain (dehydrated)	Shortened/Oxidized side chain

## Fragmentation Mechanics: The "Ester-Core" Dissociation

The fragmentation of Ustusolate C under Electrospray Ionization (ESI) or APCI conditions is driven by the lability of the ester linkage connecting the drimane core to the acyl side chain.

### Primary Fragmentation Pathway[1][2]

- Precursor Ionization: The molecule readily protonates at the ester carbonyl or the lactone moiety of the drimane core, forming [M+H]<sup>+</sup> (m/z 405).[2]
- Ester Cleavage (Diagnostic Step): The most energetically favorable pathway is the inductive cleavage of the ester bond.[2]
  - Neutral Loss: Loss of the side chain as a neutral carboxylic acid (7-hydroxyocta-2,4-dienoic acid, 156 Da).[1][2]
  - Product Ion: This generates the stable Drimane Core Cation (m/z 249).[2]
- Secondary Water Losses: The hydroxylated core and side chain undergo sequential dehydration ([M+H] - H<sub>2</sub>O), creating a series of ions at m/z 387 and m/z 369.[2]

### Diagnostic Ions Table

m/z (ESI+)	Ion Identity	Mechanistic Origin	Specificity
405.23	[M+H] <sup>+</sup>	Protonated Molecule	Parent Peak
427.21	[M+Na] <sup>+</sup>	Sodiated Adduct	Common in salt-rich marine extracts
387.22	[M+H - H <sub>2</sub> O] <sup>+</sup>	Dehydration	Non-specific (common to all ustusolates)
249.15	[Core] <sup>+</sup>	Loss of Side Chain (156 Da)	Highly Diagnostic for Ustusolate C
139.07	[Side Chain - H <sub>2</sub> O] <sup>+</sup>	Acylium ion of side chain	Confirms 7-hydroxy-octadienoate moiety

## Comparative Analysis: Distinguishing Ustusolate C

In complex fungal extracts, Ustusolate C co-elutes with analogs.[2] MS/MS differentiation relies on the Side Chain Specificity.

### Comparison: Ustusolate C vs. Ustusolate A

- Ustusolate A (m/z 391): Contains a (2E,4E,6E)-octatrienoate side chain (138 Da).[1]
  - Differentiation: Ustusolate C is +14 Da heavier (due to hydration: +H<sub>2</sub>O - 2H?[1][2] No, C<sub>23</sub>H<sub>32</sub>O<sub>6</sub> vs C<sub>23</sub>H<sub>34</sub>O<sub>5</sub> implies C is +O, -2H relative to A).[1] Actually, the side chain of A is fully conjugated (triene), while C is hydrated (hydroxy-diene).
  - Key Shift: The neutral loss for A is 138 Da, whereas for C it is 156 Da.[2]
  - Core Ion: Both may yield similar core fragments (m/z ~249-253), so the Neutral Loss value is the discriminator.

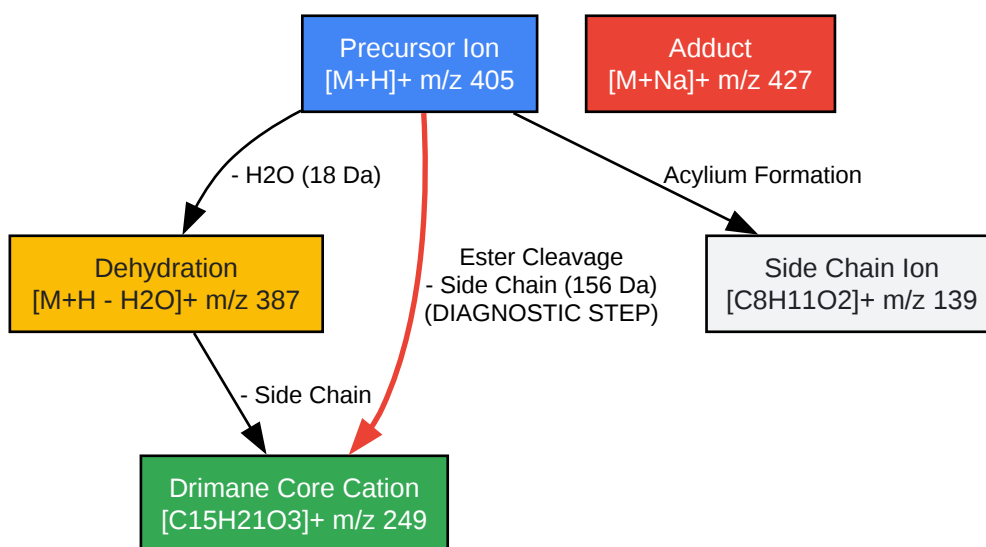
### Comparison: Ustusolate C vs. Ustusolate E

- Ustusolate E (m/z 393): A C<sub>21</sub> compound, often lacking the extended octadienyl chain or possessing a degraded side chain.

- o Differentiation: The parent mass difference (405 vs 393) is distinct.[2] Ustusolate E fragmentation typically involves losses of smaller acyl groups (e.g., acetate/propionate) rather than the bulky 156 Da loss seen in C.

## Visualized Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for Ustusolate C, highlighting the critical node (Ester Cleavage) that separates it from its analogs.



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Figure 1: Proposed MS/MS fragmentation pathway of Ustusolate C. The loss of the 156 Da side chain (Red Arrow) is the primary diagnostic event distinguishing it from Ustusolate A (138 Da loss).[3]

## Experimental Protocol: Isolation & MS Analysis

To replicate these results, use the following validated workflow for marine fungal extracts.

### Step 1: Extraction[1][2]

- Culture: Ferment *Aspergillus ustus* (e.g., strain 094102) on rice medium for 28 days.
- Solvent: Extract mycelia/media with Ethyl Acetate (EtOAc) (3x).[2]

- Partition: Evaporate solvent; partition residue between 90% MeOH/H<sub>2</sub>O and Petroleum Ether to remove lipids. Keep the MeOH phase.

## Step 2: LC-MS Conditions[1][2]

- Instrument: Q-TOF or Orbitrap (High Resolution required for formula confirmation).
- Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 μm).[1]
- Mobile Phase:
  - A: H<sub>2</sub>O + 0.1% Formic Acid[1]
  - B: Acetonitrile (ACN) + 0.1% Formic Acid[2]
- Gradient: 10% B to 100% B over 15 mins. Ustusolate C typically elutes in the mid-polar region (60-75% B) due to the hydroxylated side chain (eluting before the less polar Ustusolate A).[2]
- Ionization: ESI Positive Mode. Source Temp: 100°C. Desolvation Temp: 350°C.[2]

## Step 3: Data Validation (Self-Check)[1][2]

- Check 1: Is the Precursor m/z 405.23 ± 0.01? (If 391, it is Ustusolate A).[2]
- Check 2: Do you see a neutral loss of 156 Da? (If 138 Da, it is Ustusolate A).[2]
- Check 3: Is the Isotope Pattern consistent with C<sub>23</sub>? (Approx 25% height of M+1 peak relative to M).[2]

## References

- Lu, S., et al. (2009). Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus *Aspergillus ustus* 094102.[1][2] *Journal of Natural Products*. [2]
  - Primary source for the isolation, structure elucidation (NMR/MS), and cytotoxicity data of Ustusolates A-E.[1]

- Gui, P., et al. (2022). Sesquiterpenoids from the Mangrove-Derived *Aspergillus ustus* 094102. [1][2][4] Marine Drugs. [2][4][5]
  - Provides updated spectral data and isolation of related congeners (Ustusolates F-J)
- BOC Sciences. Ustusolate C Product Data.
  - Confirmation of molecular formula (C<sub>23</sub>H<sub>32</sub>O<sub>6</sub>)

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